molecular formula C17H15FN2O3 B3339615 1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1087634-93-2

1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B3339615
CAS RN: 1087634-93-2
M. Wt: 314.31 g/mol
InChI Key: VWEGHMBCOBQAGY-UHFFFAOYSA-N
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Description

1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (BFHPC) is a synthetic organic compound that has been studied for its various applications in the biomedical field. It is a derivative of the pyridine nucleus, which is an important component of many drugs, and is highly reactive. BFHPC has been identified as a potential antitumor agent and has also been studied for its potential use as an antifungal drug.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Transformations : This compound is utilized in chemical synthesis, particularly in regioselective conversions. For instance, Katritzky et al. (1995) demonstrated its use in the transformation of 3‐cyano‐6‐hydroxy‐2‐pyridones into 3‐cyano‐6‐amino‐2‐pyridones, highlighting its role in obtaining aminopyridones through chloropyridones (Katritzky, Rachwał, & Smith, 1995).

  • Derivative Synthesis : Medvedeva et al. (2009) used this compound in the synthesis of 1-aryl-1, 6-naphthyridinone derivatives and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles, which involves the interaction with enamino amides and dimethylformamide dialkylacetals (Medvedeva et al., 2009).

Pharmacological and Biological Applications

  • Antimicrobial and Antitubercular Activities : Mallikarjuna and Keshavayya (2020) highlighted its role in synthesizing heterocyclic azo dyes, which exhibited promising anti-tubercular and antimicrobial activities against various strains (Mallikarjuna & Keshavayya, 2020).

  • Potential Alzheimer's Disease Therapy : In the context of Alzheimer's disease, Balmori et al. (2017) synthesized derivatives of this compound, such as 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile, which showed properties like non-hepatotoxicity and moderate human acetylcholinesterase inhibition, suggesting a potential therapeutic application (Balmori et al., 2017).

  • Antimicrobial and Antimycobacterial Activities : Another study by K. G. et al. (2021) demonstrated the use of this compound in synthesizing transition metal complexes with significant antimicrobial and antimycobacterial properties (K. G. et al., 2021).

Spectroscopic and Analytical Applications

  • Spectroscopic Characterization : Cetina et al. (2010) focused on the spectroscopic analysis of pyridine derivatives including this compound, investigating their structural features and optical properties, which are essential in material science and analytical chemistry (Cetina, Tranfić, Sviben, & Jukić, 2010).

  • Photosensitivity and Optoelectronic Devices : Roushdy et al. (2019) conducted a study involving the synthesis of a novel compound (MFCMP) using this chemical, which was analyzed for its electronic absorption and used in optoelectronic devices due to its photosensitivity characteristics (Roushdy et al., 2019).

properties

IUPAC Name

1-butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-2-3-6-20-10-12(7-11(9-19)17(20)23)16(22)14-8-13(18)4-5-15(14)21/h4-5,7-8,10,21H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEGHMBCOBQAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
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1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

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